molecular formula C15H16N2O2 B8771298 1-Benzyl-3-(2-methoxyphenyl)urea

1-Benzyl-3-(2-methoxyphenyl)urea

Cat. No.: B8771298
M. Wt: 256.30 g/mol
InChI Key: KVQQHIMOMAWUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C15H16N2O2/c1-19-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,17,18)

InChI Key

KVQQHIMOMAWUDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 0.10 equiv), K3PO4 (425 mg, 2.0 mmol, 2.0 equiv), benzylurea (225 mg, 1.5 mmol, 1.5 equiv), 2-bromoanisole (125 μL, 1.0 mmol, 1.0 equiv), N,N′-dimethylethylendiamine (22 μL, 0.20 mmol, 0.20 equiv) and dry dioxane (1.0 mL), filled with nitrogen. The test tube was sealed and the reaction mixture was stirred at 80° C. for 26 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with ethyl acetate. The filtrate was concentrated in vacuo. The solid residue was dissolved in ˜2 mL DMF. Purification of the residue by flash chromatography on silica gel (2×20 cm; hexane:ethyl acetate 2:1) provided 172 mg (67% yield) of the title compound as a white solid.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
67%

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